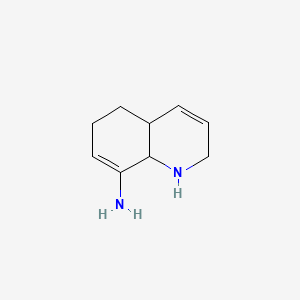

1,2,4A,5,6,8a-hexahydroquinolin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

136481-57-7 |

|---|---|

Molecular Formula |

C9H14N2 |

Molecular Weight |

150.225 |

IUPAC Name |

1,2,4a,5,6,8a-hexahydroquinolin-8-amine |

InChI |

InChI=1S/C9H14N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4-5,7,9,11H,1,3,6,10H2 |

InChI Key |

GHXBMQDYQYSCSF-UHFFFAOYSA-N |

SMILES |

C1CC2C=CCNC2C(=C1)N |

Synonyms |

8-Quinolinamine,1,2,4a,5,6,8a-hexahydro-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,4a,5,6,8a Hexahydroquinolin 8 Amine and Its Stereoisomers

Regio- and Stereoselective Synthesis of the Hexahydroquinoline Ring System

The precise control over the arrangement of atoms (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern synthetic chemistry. For the hexahydroquinoline scaffold, achieving this control allows for the synthesis of specific isomers with desired biological activities.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency, atom economy, and operational simplicity. organicreactions.org They offer a powerful strategy for rapidly assembling the complex hexahydroquinoline core.

In line with the principles of green chemistry, synthetic protocols that minimize waste and avoid hazardous substances are increasingly important. Catalyst-free and solvent-free methods for hexahydroquinoline synthesis have been developed.

One notable approach involves the one-pot, three-component condensation of arylmethylidenepyruvic acids, 1,3-cyclohexanediones, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions at room temperature. researchgate.net This method is advantageous due to its simplicity, high yields, short reaction times, and environmentally friendly nature. researchgate.net Another green strategy employs water as the solvent for a one-pot, four-component tandem synthesis using dimedone, ammonium acetate, various aryl aldehydes, and malononitrile. encyclopedia.pub In this protocol, an excess of ammonium acetate serves as both a reactant and a catalyst, eliminating the need for an external catalytic agent. encyclopedia.pubyoutube.com These methods provide high atom economy and allow for easy work-up and purification of the hexahydroquinoline products, often by non-chromatographic methods. encyclopedia.pub

Table 1: Catalyst-Free and Green Synthesis of Hexahydroquinoline Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Arylmethylidenepyruvic acid | 1,3-Cyclohexanedione | Ammonium Acetate | Solvent-free, Room Temp. | High | researchgate.net |

| Dimedone | Aryl aldehyde | Malononitrile | Water, 100 °C (excess NH₄OAc) | High | encyclopedia.pub |

Ionic liquids (ILs), which are salts in a liquid state, have emerged as versatile and eco-friendly catalysts and reaction media. colab.ws Their use in hexahydroquinoline synthesis aligns with green chemistry principles due to their potential for recyclability, low volatility, and high catalytic efficiency. colab.wsnih.gov

A highly efficient one-pot multicomponent synthesis of hexahydroquinolines utilizes the Brønsted acidic ionic liquid [H₂-DABCO][HSO₄]₂. This reaction proceeds at room temperature in ethanol, combining 1,3-dicarbonyls, malononitrile, ammonium acetate, and various aldehydes to produce excellent yields (76–100%) in very short reaction times (5–15 minutes). organicreactions.orgnih.gov The catalyst is inexpensive, biodegradable, and recyclable. organicreactions.orgnih.gov Similarly, sulfonic acid functionalized pyridinium (B92312) chloride, another Brønsted acidic ionic liquid, has been effectively used as a homogeneous and reusable catalyst for the one-pot condensation of arylaldehydes, dimedone, a β-ketoester, and ammonium acetate under solvent-free conditions. proquest.com These IL-catalyzed methods are noted for their mild conditions, broad substrate scope, and simple, chromatography-free work-up procedures. organicreactions.orgnih.gov

Table 2: Ionic Liquid-Catalyzed Synthesis of Hexahydroquinolines

| Catalyst | Reactants | Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| [H₂-DABCO][HSO₄]₂ | 1,3-Dicarbonyl, Aldehyde, Malononitrile, NH₄OAc | EtOH, Room Temp. | 5-15 min | 76-100% | organicreactions.orgnih.gov |

| [Pyridine-SO₃H]Cl | Arylaldehyde, Dimedone, β-ketoester, NH₄OAc | Solvent-free | - | High | proquest.com |

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wikipedia.orgnih.gov The application of microwave irradiation to the synthesis of hexahydroquinolines provides a rapid and efficient protocol. chim.it

For instance, the one-pot multicomponent reaction of substituted aryl aldehydes, dimedone, malononitrile, and ammonium acetate can be effectively catalyzed by an ionic liquid under solvent-free microwave irradiation. chim.it This approach dramatically reduces the reaction time to just 3-8 minutes, affording high yields of 80-95%. chim.it In contrast, conventional heating methods for the same transformation can take up to 180 minutes or more with lower yields. chim.it The use of microwave heating in conjunction with solid supports like acidic alumina (B75360) has also proven effective. nih.gov These protocols highlight the advantages of microwave assistance in terms of efficiency, energy conservation, and speed. chim.itwikipedia.org

Tandem or sequential reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a highly efficient synthetic strategy. nih.gov These processes are atom-economical and reduce waste by minimizing purification steps. encyclopedia.pub

The synthesis of hexahydroquinolines is well-suited to a tandem approach. A one-pot, four-component sequential synthesis can be performed in an aqueous medium, starting with the reaction of a 1,3-dicarbonyl compound (like dimedone) and ammonium acetate to form an enamine intermediate. encyclopedia.pubyoutube.com This is followed by the addition of an aryl aldehyde and an active methylene (B1212753) compound such as malononitrile. The sequence proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enamine to the resulting Knoevenagel adduct, and subsequent intramolecular cyclization and dehydration to furnish the hexahydroquinoline ring system. nih.gov This strategy allows for the construction of complex molecular architectures from simple starting materials in a single, streamlined operation. encyclopedia.pub

Intramolecular Cyclization Strategies

Intramolecular cyclization is a fundamental strategy for the construction of cyclic molecules, where a single molecule containing two reactive functional groups reacts to form a ring. This approach is powerful for creating carbo- and heterocyclic systems, including the hexahydroquinoline scaffold.

One of the most powerful methods in this category is the intramolecular Heck reaction , which involves the palladium-catalyzed coupling of an aryl or alkenyl halide with an alkene within the same molecule. organicreactions.orgnih.gov This reaction is known for its high functional group tolerance and its ability to form a variety of ring sizes under mild conditions. organicreactions.orgresearchgate.netnih.gov A suitably designed acyclic precursor, containing both an aryl halide and an alkene tethered by a nitrogen-containing chain, could undergo an intramolecular Heck reaction to stereoselectively form the hexahydroquinoline ring system. This method is particularly useful for establishing congested tertiary and quaternary stereocenters. organicreactions.orgchim.it

Another relevant strategy is the aza-Diels-Alder reaction , a [4+2] cycloaddition that forms a six-membered nitrogen-containing ring. An intramolecular variant can be envisioned where the diene and the imine (dienophile) are part of the same molecule, leading to the fused bicyclic structure of a hexahydroquinoline. Research has shown that Lewis acid-free aza-Diels-Alder reactions can proceed efficiently to form tetrahydroquinolines, which are closely related structures. colab.wsyoutube.com

Furthermore, reductive amination/cyclization cascades offer a direct route to N-heterocycles. nih.gov This approach typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced and cyclized in the same pot. youtube.comthieme-connect.de A linear precursor containing, for example, a keto group and a distal amino group could be cyclized via intramolecular reductive amination to yield the hexahydroquinoline core. Chiral catalysts can be employed in these reactions to achieve high enantioselectivity, making it a valuable method for synthesizing chiral amines.

Wittig Reaction-Based Cyclizations

The Wittig reaction, a cornerstone of alkene synthesis, offers a robust method for ring closure to form unsaturated heterocyclic systems that can be subsequently reduced to the hexahydroquinoline core. organic-chemistry.orgnih.gov This strategy typically involves an intramolecular reaction between a phosphonium (B103445) ylide and a carbonyl group (aldehyde or ketone) positioned appropriately within an acyclic or monocyclic precursor.

The general mechanism proceeds via the formation of a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org For the synthesis of a hexahydroquinoline precursor, a common approach involves a tandem reaction sequence. For instance, a Michael addition followed by an intramolecular Wittig reaction can construct the carbocyclic ring of the quinoline (B57606) system. organic-chemistry.org Cascade reactions involving Knoevenagel condensation and an aza-Wittig reaction have also been developed for the efficient one-pot synthesis of substituted quinolines, which can then be hydrogenated to the desired saturated scaffold. rsc.org

Table 1: Hypothetical Intramolecular Wittig Cyclization for Hexahydroquinoline Precursor

| Precursor Structure (Conceptual) | Key Reagents | Resulting Bond | Product Type |

|---|---|---|---|

| Piperidine with pendant phosphonium ylide and keto-ester side chain | Base (e.g., NaH, KHMDS) | C=C bond forming the second ring | Dihydroquinolinone derivative |

Mannich Reaction-Based Cyclizations

The Mannich reaction is a three-component condensation that forms a carbon-carbon bond and is fundamental to the synthesis of nitrogen-containing compounds. youtube.com It involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an amine (primary or secondary) and a non-enolizable aldehyde, typically formaldehyde. youtube.comyoutube.com

In the context of hexahydroquinoline synthesis, the Mannich reaction can be employed to construct key intermediates that undergo subsequent cyclization. The reaction first involves the formation of an electrophilic iminium ion from the amine and aldehyde. youtube.com This ion is then attacked by an enol or enolate derived from a ketone or other CH-acidic compound. youtube.com Intramolecular variants or tandem sequences where the initial Mannich product is poised for ring closure are particularly powerful. For example, a Mannich reaction on a pre-formed cyclohexanone (B45756) derivative can install a side chain that subsequently cyclizes with a nitrogen atom to form the heterocyclic portion of the quinoline system. The versatility of this reaction allows for the incorporation of diverse substituents based on the choice of the starting ketone, amine, and aldehyde. nih.govnih.gov

Diels-Alder Reactions in Hexahydroquinoline Formation

The Diels-Alder reaction, a [4+2] cycloaddition, and its hetero-variant, the aza-Diels-Alder (or Povarov) reaction, are exceptionally powerful for constructing the hexahydroquinoline ring system in a single, often highly stereoselective, step. numberanalytics.com The aza-Diels-Alder reaction typically involves the reaction of an electron-rich alkene (the dienophile) with an imine (the aza-diene), which is pre-formed or generated in situ from an aniline (B41778) and an aldehyde. escholarship.org

This approach directly yields a tetrahydroquinoline core, which can be readily reduced to the hexahydroquinoline state. The reaction is renowned for its ability to create multiple stereocenters with predictable relative stereochemistry, governed by the endo rule of selection. youtube.com The modularity of this reaction allows for the synthesis of a diverse library of quinoline-based materials by simply varying the aniline, aldehyde, and alkene components. escholarship.orgrsc.org

Table 2: Aza-Diels-Alder Reaction Components for Tetrahydroquinoline Synthesis

| Aniline Component | Aldehyde Component | Alkene (Dienophile) | Catalyst/Conditions |

|---|---|---|---|

| Substituted Aniline | Benzaldehyde | Cyclohexene (B86901) | Lewis Acid (e.g., BF₃·OEt₂) |

| Aniline | Formaldehyde | Styrene | Yb(OTf)₃ |

Enantioselective Synthesis of Hexahydroquinoline Derivatives

Achieving absolute stereochemical control is paramount for producing single-enantiomer compounds. For hexahydroquinolines, this is accomplished primarily through asymmetric catalysis or the use of chiral auxiliaries.

Chiral Catalyst Development for Asymmetric Construction

Asymmetric catalysis provides an elegant and atom-economical route to enantioenriched molecules. In this approach, a small amount of a chiral catalyst creates a chiral environment that biases the reaction to produce one enantiomer over the other. researchgate.net

For hexahydroquinoline synthesis, chiral catalysts are often employed in two key transformations:

Asymmetric Hydrogenation: A pre-formed quinoline or dihydroquinoline is hydrogenated using a chiral transition metal catalyst, typically based on Iridium nih.gov or Rhodium. mdpi.com These catalysts incorporate chiral ligands, such as SpiroPAP nih.gov or chiral diphosphines, which coordinate to the metal center and direct the delivery of hydrogen to one face of the substrate. This method can produce chiral 1,4-dihydroquinolines and subsequently hexahydroquinolines with exceptional enantioselectivity (up to >99% ee). nih.govrsc.org

Asymmetric Cycloadditions: Chiral Lewis acids or chiral Brønsted acids (like chiral phosphoric acids) can catalyze the aza-Diels-Alder reaction enantioselectively. chim.it The catalyst coordinates to the imine, lowering its LUMO and creating a chiral pocket that directs the approach of the dienophile, leading to high enantiomeric excess in the resulting tetrahydroquinoline product. mdpi.comchim.it

Table 3: Examples of Chiral Catalysts in Quinoline Synthesis

| Catalyst Type | Reaction | Substrate Type | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Chiral Ir-SpiroPAP Complex nih.gov | Asymmetric Hydrogenation | 3-Ethoxycarbonylquinolines | Up to 99% |

| Chiral Quinine-Squaramide rsc.org | Cascade Reaction | Spiro-tetrahydroquinoline synthesis | Up to >99% |

| Chiral Magnesium/Phosphoric Acid chim.it | Intramolecular 1,5-Hydride Transfer/Cyclization | Spirooxindole tetrahydroquinolines | 50-97% |

Chiral Auxiliary-Mediated Approaches

The use of a chiral auxiliary is a robust and well-established strategy for asymmetric synthesis. wikipedia.org This method involves covalently attaching a chiral molecule (the auxiliary) to one of the starting materials. numberanalytics.com The steric and electronic properties of the auxiliary then direct the stereochemical outcome of the key bond-forming reaction, leading to the formation of one diastereomer preferentially. numberanalytics.com After the desired stereocenter(s) have been set, the auxiliary is cleaved off and can often be recovered for reuse. wikipedia.org

Commonly used auxiliaries include Evans' oxazolidinones, pseudoephedrine derivatives, and Ellman's tert-butanesulfinamide. numberanalytics.comresearchgate.netsigmaaldrich.com For instance, a chiral sulfinamide can be condensed with an aldehyde to form a chiral N-sulfinylimine. Diastereoselective addition of a nucleophile to this imine, followed by cyclization and removal of the auxiliary, can provide access to chiral tetrahydroisoquinolines and, by extension, related heterocyclic systems. researchgate.net This method offers predictability and high diastereoselectivity, making it a reliable tool in multi-step synthesis. numberanalytics.com

Functional Group Interconversions Leading to the 8-Amine Moiety

Once the hexahydroquinoline core is constructed, often with a different functional group at the C-8 position, a final series of reactions is required to install the target 8-amino group. This process is known as functional group interconversion (FGI). ub.edu

The most common precursor to the amine is a hydroxyl group or a ketone.

From an 8-Hydroxy-hexahydroquinoline: The hydroxyl group is a poor leaving group and must first be activated. A typical sequence involves converting the alcohol to a mesylate or tosylate by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base. This sulfonate ester is an excellent leaving group. Subsequent reaction with an azide (B81097) source, such as sodium azide (NaN₃), proceeds via an Sₙ2 reaction to form an 8-azido-hexahydroquinoline. mdpi.com The final step is the reduction of the azide to the primary amine, which can be accomplished with high efficiency using reagents like lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (H₂/Pd-C), or the Staudinger reaction (PPh₃, then H₂O). mdpi.comresearchgate.net

From an 8-Oxo-hexahydroquinoline (a hexahydroquinolin-8-one): The ketone can be converted to the amine via reductive amination. This one-pot reaction involves treating the ketone with an ammonia (B1221849) source (like ammonium acetate or ammonia itself) and a reducing agent. The ketone and ammonia first form an intermediate imine, which is then immediately reduced in situ to the desired 8-amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Protecting Group Strategies for the Amine and Ring Nitrogen

The synthesis of complex molecules like 1,2,4a,5,6,8a-hexahydroquinolin-8-amine, which possesses multiple reactive sites, necessitates a carefully designed protecting group strategy. The presence of two distinct nitrogen atoms—a secondary amine within the heterocyclic ring and a primary amine at the 8-position—presents a significant challenge for selective functionalization. To achieve the desired chemical transformations without unintended side reactions, it is crucial to employ protecting groups that can be selectively introduced and removed under different conditions. This approach, known as orthogonal protection, is fundamental to the successful synthesis of the target compound and its stereoisomers. bham.ac.ukorganic-chemistry.org

The differential reactivity of the two amine functionalities in this compound provides a basis for selective protection. The secondary amine within the saturated heterocyclic ring is generally more nucleophilic and basic than the primary amine attached to the saturated carbocyclic portion of the molecule. This difference in reactivity can be exploited to achieve selective protection.

A common strategy involves the selective protection of the more nucleophilic secondary ring nitrogen under carefully controlled conditions. Subsequently, the less reactive primary amine can be protected with a different protecting group, creating an orthogonally protected intermediate. This intermediate can then undergo selective deprotection of either amine to allow for further specific chemical modifications.

Several protecting groups are suitable for the amine functionalities in the target molecule. The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease and selectivity of its removal. Commonly used amine protecting groups include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.net

A particularly relevant strategy for differentiating between the two amine groups involves controlling the pH during the protection step. For instance, it has been demonstrated that aromatic amines can be selectively protected in the presence of more basic aliphatic amines by carrying out the reaction in a slightly acidic medium. This principle can be adapted for the selective protection of the less basic primary amine at the 8-position in the presence of the more basic secondary ring nitrogen.

The following data tables summarize the characteristics of commonly used amine protecting groups that are pertinent to the synthesis of this compound and its stereoisomers.

Table 1: Common Amine Protecting Groups

| Protecting Group | Abbreviation | Reagent for Introduction | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acids (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acid and base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Mild base (e.g., piperidine) | Stable to acid and hydrogenolysis |

| Acetyl | Ac | Acetic anhydride, Acetyl chloride | Acid or base hydrolysis | Varies with conditions |

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride | Mild base (e.g., K₂CO₃ in methanol) | Labile to base |

Table 2: Orthogonal Protecting Group Pairs for Diamine Protection

| Protecting Group 1 (PG1) | Protecting Group 2 (PG2) | Deprotection Condition for PG1 | Deprotection Condition for PG2 | Orthogonality |

| Boc | Cbz | Strong acid | Hydrogenolysis | High |

| Boc | Fmoc | Strong acid | Mild base | High |

| Cbz | Fmoc | Hydrogenolysis | Mild base | High |

| Alloc (Allyloxycarbonyl) | Boc | Pd(0) catalyst | Strong acid | High |

| Teoc (2-Trimethylsilylethoxycarbonyl) | Fmoc | Fluoride source (e.g., TBAF) | Mild base | High |

In a potential synthetic route towards a differentially protected this compound, one could envision the initial selective protection of the secondary ring nitrogen. Due to its higher basicity and nucleophilicity, it could be selectively acylated with a protecting group like Cbz-Cl under standard conditions. Following this, the primary amine at the 8-position could be protected with an orthogonal protecting group, for example, by reacting with (Boc)₂O under slightly more forcing conditions or by utilizing pH control to favor the protection of the less basic amine. The resulting orthogonally protected diamine would be a versatile intermediate for the synthesis of various stereoisomers and derivatives.

Reactivity and Transformation Pathways of the 1,2,4a,5,6,8a Hexahydroquinolin 8 Amine Core

Reactions Involving the Amine Functional Group (e.g., Acylation, Alkylation, Arylation)

The primary amine at the 8-position of the 1,2,4a,5,6,8a-hexahydroquinoline core is a key site for functionalization. As a nucleophilic center, it readily participates in a variety of common amine derivatization reactions, including acylation, alkylation, and arylation.

Acylation: The primary amine can be readily acylated to form the corresponding amides. This transformation is typically achieved using standard acylating agents such as acyl chlorides or anhydrides. youtube.com The reaction generally proceeds under basic conditions to neutralize the acid byproduct and ensure the amine remains in its nucleophilic, unprotonated state. youtube.com For instance, the reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield the N-acetyl derivative. The use of copper(II) catalysts in the presence of N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can also facilitate the formylation and acylation of various amines. researchgate.net

Alkylation: N-alkylation of the primary amine can be accomplished using alkyl halides. However, these reactions are often complicated by the potential for over-alkylation. wikipedia.orgmasterorganicchemistry.com The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com To achieve selective mono-alkylation, specific strategies may be required, such as using a large excess of the amine or employing alternative methods like reductive amination. wikipedia.orgorganic-chemistry.org Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. libretexts.org

Arylation: The introduction of an aryl group onto the amine nitrogen can be achieved through modern cross-coupling methodologies. Photoredox catalysis has emerged as a powerful tool for the direct α-heteroarylation of tertiary amines, and similar principles can be applied for the N-arylation of primary and secondary amines. princeton.edu These reactions often proceed via the formation of an α-amino radical that adds to an electrophilic chloroarene. princeton.edu Another approach involves the palladium-catalyzed C-H arylation using an aminoquinoline auxiliary, which allows for the synthesis of arylated N-heterocycles. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acyl chloride (e.g., Acetyl chloride), Base (e.g., Pyridine) | N-Acyl-1,2,4a,5,6,8a-hexahydroquinolin-8-amine |

| Acetic anhydride, Base | N-Acetyl-1,2,4a,5,6,8a-hexahydroquinolin-8-amine | |

| Copper(II) catalyst, DMF/DMA | N-Formyl/N-Acyl derivative | |

| Alkylation | Alkyl halide (e.g., Methyl iodide) | N-Alkyl and poly-alkylated derivatives |

| Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN) | N-Alkyl-1,2,4a,5,6,8a-hexahydroquinolin-8-amine | |

| Arylation | Chloroheteroarene, Photoredox catalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆) | N-Aryl-1,2,4a,5,6,8a-hexahydroquinolin-8-amine |

| Aryl halide, Palladium catalyst, Ligand | N-Aryl-1,2,4a,5,6,8a-hexahydroquinolin-8-amine |

Electrophilic Aromatic Substitution on Any Aromatic Moieties (if present in derivatives)

The core structure of 1,2,4a,5,6,8a-hexahydroquinolin-8-amine is not aromatic. However, derivatives of this compound may contain aromatic moieties, or the hexahydroquinoline ring itself could be aromatized to a quinoline (B57606) system. In such cases, the principles of electrophilic aromatic substitution (EAS) on quinoline become relevant.

Quinoline undergoes electrophilic substitution on the benzene (B151609) ring rather than the pyridine ring. This is because the nitrogen atom in the pyridine ring is electron-withdrawing, deactivating it towards electrophilic attack. The benzene ring, being more electron-rich, is the preferred site for substitution. acs.orgoup.com The most favored positions for electrophilic attack are C5 and C8. acs.orgoup.com This preference can be explained by examining the stability of the cationic intermediates (arenium ions) formed during the reaction. Attack at positions 5 and 8 allows for the formation of resonance structures where the positive charge is delocalized over the carbocyclic ring without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate. acs.org

For a derivative of this compound that has been aromatized to a quinoline structure, nitration (using a mixture of nitric acid and sulfuric acid) or sulfonation (using fuming sulfuric acid) would be expected to yield a mixture of 5- and 8-substituted products. oup.com The presence of the amine group (or a derivatized form) at the 8-position would further influence the regioselectivity of the substitution, potentially directing incoming electrophiles to the 5- or 7-positions, depending on the reaction conditions and the nature of the amine substituent.

Nucleophilic Additions and Substitutions on the Hexahydroquinoline Ring System

The 1,2,4a,5,6,8a-hexahydroquinoline ring system contains an enamine-like substructure (a C=C-N moiety), which also has characteristics of an imine within the cyclic framework. This functionality is the primary site for nucleophilic attack on the ring system.

Nucleophilic Addition: Imines are generally less electrophilic than their corresponding aldehydes or ketones. nih.gov However, their electrophilicity can be enhanced by protonation with an acid, which forms a highly reactive iminium cation. nih.govpressbooks.pub Nucleophiles can then add to the carbon of the C=N bond. In the case of this compound, protonation of the nitrogen would generate an iminium ion, making the C8a carbon susceptible to attack by nucleophiles. The enamine character of the double bond also allows for conjugate addition (Michael addition) where a nucleophile attacks the C4 carbon.

Intramolecular nucleophilic additions are also possible. If a suitable nucleophilic group is present elsewhere in the molecule, it can lead to the formation of new ring systems. princeton.edursc.org

Nucleophilic Substitution: For a nucleophilic substitution to occur on the saturated portion of the hexahydroquinoline ring, a good leaving group would need to be present on one of the carbon atoms. utexas.eduwikipedia.orgmasterorganicchemistry.com For example, if a hydroxyl group were present on the carbocyclic part of the ring, it could be converted into a better leaving group (e.g., a tosylate or a halide), which could then be displaced by a nucleophile in an SN1 or SN2 reaction. The stereochemistry of the ring junctions would play a significant role in determining the feasibility and outcome of such reactions.

Oxidation and Reduction Chemistry of the Partially Saturated Ring

The partially saturated nature of the 1,2,4a,5,6,8a-hexahydroquinoline ring allows for both oxidation and reduction reactions, leading to different saturation levels of the heterocyclic system.

Oxidation: The hexahydroquinoline ring can be oxidized to a more unsaturated system. For instance, treatment with an oxidizing agent like manganese dioxide (MnO₂) can lead to the formation of the corresponding tetrahydroquinoline derivative. google.com Metal-free oxidative dehydrogenation of N-heterocycles can also be achieved using catalysts like nitrogen/phosphorus co-doped porous carbon under an air atmosphere. rsc.org The nitrogen atom itself can be oxidized to an N-oxide using reagents like hydrogen peroxide in the presence of a molybdenum/phosphorus catalytic system. nih.gov

Reduction: The enamine functionality within the hexahydroquinoline ring is susceptible to reduction. Various reducing agents can be employed to saturate the C4a-C8a double bond, leading to the formation of a fully saturated decahydroquinoline (B1201275) ring system. nih.govnih.gov For example, enamines can be reduced by hydrogen telluride under mild conditions. oup.com Formic acid has also been shown to be an effective reagent for the reduction of the olefinic linkage in enamines. google.com Borane derivatives, such as a complex of borohydride (B1222165) with methanesulfonic acid, are also effective for the reduction of enaminones. acs.org The choice of reducing agent can influence the stereochemical outcome of the reaction, leading to different diastereomers of the resulting decahydroquinoline. acs.org

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | Manganese Dioxide (MnO₂) | Tetrahydroquinoline derivative |

| Nitrogen/Phosphorus co-doped porous carbon, Air | Aromatized quinoline derivative | |

| Hydrogen Peroxide, Mo/P catalyst | N-oxide derivative | |

| Reduction | Hydrogen Telluride (H₂Te) | Decahydroquinoline-8-amine |

| Formic Acid (HCOOH) | Decahydroquinoline-8-amine | |

| Sodium Borohydride/Methanesulfonic Acid | Decahydroquinoline-8-amine | |

| Sodium Cyanoborohydride/Acetic Acid | Decahydroquinoline-8-amine |

Rearrangement Reactions of the 1,2,4A,5,6,8a-Hexahydroquinoline Skeleton

The bicyclic skeleton of 1,2,4a,5,6,8a-hexahydroquinoline is susceptible to various rearrangement reactions, particularly under conditions that generate carbocationic intermediates. These rearrangements can lead to changes in the ring size or the connectivity of the substituents.

Wagner-Meerwein Rearrangements: These are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.orglscollege.ac.inslideshare.netyoutube.com In the context of the hexahydroquinoline skeleton, protonation of the double bond or a hydroxyl substituent (if present in a derivative) could generate a carbocation. This carbocation could then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, leading to a rearranged product after loss of a proton or attack by a nucleophile. lscollege.ac.inbeilstein-archives.org The stereochemistry of the ring fusion and the substituents will dictate the feasibility and direction of such rearrangements.

Ring Expansion and Contraction: The hexahydroquinoline skeleton can potentially undergo ring expansion or contraction reactions. For instance, a related ring system, cis-1-benzyl-2-(hydroxymethyl)octahydroindol-6-one, has been shown to undergo ring expansion to a decahydroquinoline derivative. acs.orgacs.org This type of transformation often proceeds through the formation of an intermediate aziridinium (B1262131) ion, followed by ring opening. acs.org Conversely, ring contraction reactions are also known for nitrogen-containing heterocycles. rsc.orgwikipedia.org For example, a deaminative ring contraction has been reported for a biaryl-linked dihydroazepine, which proceeds via a acs.orgacs.org-Stevens rearrangement of a cyclic ammonium cation. rsc.org While not directly reported for this compound, similar rearrangement pathways could be envisioned under appropriate reaction conditions.

Derivatization Strategies and Scaffold Functionalization of 1,2,4a,5,6,8a Hexahydroquinolin 8 Amine

Design and Synthesis of Novel Hexahydroquinoline Derivatives

The synthesis of novel hexahydroquinoline derivatives is often approached through multi-component reactions that allow for the construction of the core and the introduction of various substituents in a single step. A common method is the Hantzsch synthesis, which can be adapted to produce hexahydroquinoline-3-carboxylates. These compounds are analogues of 1,4-dihydropyridines (1,4-DHPs) and are synthesized by the reaction of a benzaldehyde derivative, a 1,3-cyclohexanedione derivative, and an appropriate alkyl acetoacetate in the presence of ammonium (B1175870) acetate (B1210297), which serves as the nitrogen source.

For instance, a series of hexahydroquinoline-3-carboxylate derivatives were synthesized using 4-(difluoromethoxy)benzaldehyde, substituted or non-substituted 1,3-cyclohexanedione derivatives, and various alkyl acetoacetate compounds. The general synthetic scheme for these compounds is depicted below:

Scheme 1: Hantzsch Synthesis of Hexahydroquinoline-3-carboxylate Derivatives

(A representative scheme of the Hantzsch reaction for the synthesis of hexahydroquinoline derivatives. R1, R2, and R3 represent various substituents.)

Another approach involves the synthesis of 5-oxo-hexahydroquinoline derivatives. These compounds have been designed based on the observation that the 1,4-DHP pharmacophore can exhibit multidrug resistance (MDR) reversal effects. The synthesis of these derivatives can be achieved through a multi-step process. For example, intermediates can be synthesized via the condensation reaction of aniline (B41778) derivatives and dimedone in an acidic medium. This is followed by Michael's addition of these intermediates to an unsaturated nitrile and subsequent cyclization to form the hexahydroquinoline ring.

The following table provides examples of synthesized hexahydroquinoline derivatives and their respective synthetic methods.

| Compound ID | R1 | R2 | R3 | Synthetic Method |

| 1a | 4-(difluoromethoxy)phenyl | H | Methyl | Hantzsch Synthesis |

| 1b | 4-(difluoromethoxy)phenyl | H | Ethyl | Hantzsch Synthesis |

| 1c | 4-(difluoromethoxy)phenyl | CH3 | Methyl | Hantzsch Synthesis |

| 2a | 2-Nitrophenyl | H | N-(4-chlorophenyl)carboxamide | Multi-step synthesis |

| 2b | 4-Nitrophenyl | H | N-phenylcarboxamide | Multi-step synthesis |

Exploration of Structure-Activity Relationships (SAR) in a Research Context

The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological activity of hexahydroquinoline derivatives. By systematically modifying the substituents at various positions on the scaffold, researchers can identify key structural features that influence efficacy and selectivity.

In the context of MDR reversal, a study on 5-oxo-hexahydroquinoline derivatives revealed several important SAR insights. It was observed that the presence of a nitroaryl substituent at the C4 position enhanced the MDR reversal effect compared to other heteroaryl rings. Specifically, derivatives with a 2-nitrophenyl moiety at C4 were found to be the most potent. Furthermore, the substitution of different moieties at the C3 position, such as a carboxamide group, was shown to increase the MDR reversal effect. For example, compounds bearing an N-(4-chlorophenyl) carboxamide at C3 exhibited good activity.

The following table summarizes the SAR findings for a series of 5-oxo-hexahydroquinoline derivatives as P-glycoprotein (P-gp) inhibitors, a key protein in MDR.

| Compound ID | C4-Substituent | C3-Substituent | P-gp Inhibition Activity |

| 3a | Phenyl | Ethyl ester | Moderate |

| 3b | 2-Nitrophenyl | Ethyl ester | High |

| 3c | 4-Nitrophenyl | Ethyl ester | Moderate |

| 3d | 2-Nitrophenyl | N-phenylcarboxamide | High |

| 3e | 2-Nitrophenyl | N-(4-chlorophenyl)carboxamide | Very High |

These findings suggest that a combination of a 2-nitrophenyl group at C4 and a substituted carboxamide at C3 is beneficial for potent P-gp inhibition.

Introduction of Diverse Chemical Moieties onto the Hexahydroquinoline Scaffold

To explore a wider chemical space and modulate the pharmacological profile of the hexahydroquinoline core, a variety of chemical moieties can be introduced at different positions. This functionalization can be achieved either during the initial synthesis of the scaffold or through post-synthetic modifications.

For example, in the synthesis of 5-oxo-hexahydroquinoline derivatives, various carboxamide substituents were introduced at the C3 position. This was accomplished by reacting a C3-carboxylic acid precursor with a range of primary and secondary amines, leading to a library of derivatives with diverse amide functionalities. These included simple alkyl and aryl amides, as well as more complex heterocyclic amides.

In another study, the focus was on modifying the tetrahydroquinoline scaffold, a related structure, by introducing different substituents on a phenyl ring attached to the core. Electron-withdrawing groups (e.g., m-NO2) and electron-donating groups (e.g., m-OCH3) were incorporated to probe the electronic requirements for biological activity. Additionally, bulky hydrophobic groups, such as a tert-butyl group, were introduced on the piperidine ring portion of the scaffold to enhance hydrophobic interactions with the target protein.

The following table illustrates the diversity of chemical moieties that have been introduced onto the hexahydroquinoline and related scaffolds.

| Position of Functionalization | Introduced Moiety | Rationale for Introduction |

| C3 | Carboxamides | Enhance MDR reversal effect |

| C4 | Nitroaryl groups | Increase potency as MDR reversal agents |

| Phenyl substituent | m-NO2, m-OCH3 | Modulate electronic properties |

| Piperidine ring | tert-butyl | Increase hydrophobic interactions |

Regiospecific and Stereospecific Functionalization of Ring Positions

The concepts of regiospecificity and stereospecificity are fundamental in the synthesis of complex molecules like hexahydroquinoline derivatives, as they dictate the precise location and three-dimensional arrangement of functional groups.

Regiospecificity refers to a reaction that occurs at a particular site on a molecule when multiple sites are available. In the context of the hexahydroquinoline scaffold, the Hantzsch synthesis is a highly regioselective process. The reactants assemble in a specific orientation to yield a single constitutional isomer of the hexahydroquinoline product. For example, the acetoacetate derivative consistently forms the C2 and C3 portion of the ring, while the benzaldehyde derivative provides the C4 carbon and its substituent.

Stereospecificity relates to reactions where the stereochemistry of the starting material determines the stereochemistry of the product. While the Hantzsch synthesis of achiral precursors typically yields a racemic mixture of enantiomers, stereospecific functionalization can be achieved through the use of chiral auxiliaries or catalysts. For instance, the reduction of a ketone at the C5 position of a 5-oxo-hexahydroquinoline can be performed using stereoselective reducing agents to produce a specific diastereomer of the corresponding alcohol. The facial selectivity of the hydride attack on the carbonyl group is influenced by the steric environment created by the existing substituents on the hexahydroquinoline ring.

The stereocontrolled synthesis of related decahydroquinoline (B1201275) alkaloids has been achieved through stereoselective Michael-type conjugate additions and intramolecular aldol-type cyclizations. These methods allow for the precise control of the stereochemistry at multiple chiral centers within the fused ring system. While not directly functionalizing a pre-existing hexahydroquinoline, these synthetic strategies highlight the importance of stereocontrol in establishing the desired three-dimensional structure of the final molecule.

Computational and Theoretical Investigations of 1,2,4a,5,6,8a Hexahydroquinolin 8 Amine

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds and understanding the molecular basis of a ligand's activity. Studies on the hexahydroquinoline scaffold have utilized molecular docking to elucidate interactions with various biological targets.

Predictive modeling of binding affinities, often expressed as a docking score, is a primary output of molecular docking simulations. These scores estimate the free energy of binding, with lower scores (more negative values) typically indicating a more favorable interaction. In studies involving hexahydroquinoline derivatives, docking has been successfully used to correlate predicted affinities with experimentally observed biological activity.

For instance, in the investigation of hexahydroquinoline derivatives as inhibitors of the anti-apoptotic protein Mcl-1, molecular docking was employed to predict their binding modes and affinities. nih.goveurekaselect.com The docking scores of synthesized compounds were found to be in good agreement with their Mcl-1 inhibition assay results, validating the computational model. nih.goveurekaselect.com Similarly, docking studies on fluorine-containing hexahydroquinoline derivatives showed that compounds with high docking scores also exhibited potent cytotoxicity against cancer cell lines. benthamscience.com These models help in identifying which structural modifications on the hexahydroquinoline ring are likely to enhance binding to a specific target.

| Compound Series | Target Protein | Key Finding | Reference |

|---|---|---|---|

| Hexahydroquinoline Derivatives (e.g., Compound 6a) | Mcl-1 | Docking score was in good agreement with the Mcl-1 inhibition assay (IC50 = 1.5 μM). | nih.gov |

| Fluorine-Containing Hexahydroquinolines (e.g., Compounds 6i, 6o, 6l) | Mcl-1 | Compounds 6i, 6o, and 6l showed high docking scores, correlating with their observed cytotoxicity. | benthamscience.com |

| 7-Substituted-4-Aminoquinolines | P. falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) | Ten compounds showed maximum interactions with the protein's binding site, explaining their EC50 values. | nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. These include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For the hexahydroquinoline scaffold, the amine group at position 8 is a potential hydrogen bond donor, while the saturated ring system can participate in significant hydrophobic interactions.

Docking studies reveal that the stability of hexahydroquinoline derivatives in the binding pocket of proteins like Mcl-1 is often due to a combination of these forces. For example, analysis of docked poses has shown that enhanced lipophilic (hydrophobic) interactions, sometimes augmented by the presence of fluorine atoms, are crucial for the cytotoxic effects of certain derivatives. benthamscience.com The orientation of the molecule within the binding site determines which amino acid residues it can interact with, providing a roadmap for designing more potent and selective inhibitors.

Conformational Analysis and Energy Landscapes of the Hexahydroquinoline Ring System

The biological activity of a flexible molecule like 1,2,4A,5,6,8a-hexahydroquinolin-8-amine is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds. The hexahydroquinoline ring system, composed of fused six-membered rings, can adopt several conformations, each with a different potential energy.

The most stable conformations correspond to minima on the potential energy surface. For six-membered rings, the "chair" conformation is typically the most stable, as it minimizes both angle strain and torsional strain. youtube.com However, "boat" and "twist-boat" conformations also exist at higher energy levels. The interconversion between these forms, known as a ring flip, requires passing through high-energy transition states. youtube.com

In studies of hexahydroquinoline derivatives, X-ray crystallography and computational methods have identified common structural features. The partially unsaturated dihydropyridine (B1217469) ring often adopts a shallow-boat or flat-boat conformation, while the fused, saturated cyclohexene (B86901) or cyclohexanone (B45756) ring typically assumes an envelope or half-chair conformation. nih.gov The specific substituents on the ring system dictate the relative stability of these conformations and the height of the energy barriers between them. Understanding this energy landscape is critical, as the biologically active conformation that binds to a receptor may not be the lowest-energy conformation in solution.

Quantum Chemical Calculations (e.g., DFT studies on reaction mechanisms, electronic properties relevant to reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a highly accurate method for investigating the electronic structure of molecules. youtube.com These calculations can determine a wide range of properties relevant to reactivity, such as molecular orbital energies, charge distributions, and molecular electrostatic potentials (ESP).

For the hexahydroquinoline scaffold, DFT studies have been used to find the most stable optimized molecular structure. tandfonline.com Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

Furthermore, the Molecular Electrostatic Potential (ESP) map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential, typically near heteroatoms like nitrogen) and electron-poor (positive potential) regions. nih.gov These sites are crucial for understanding non-covalent interactions, such as where the molecule is likely to form hydrogen bonds or interact with charged residues in a protein's active site. nih.gov

| Parameter | Significance | Typical Application for Hexahydroquinolines |

|---|---|---|

| Optimized Geometry | Provides the lowest energy, most stable 3D structure. | Used as a starting point for docking and MD simulations. tandfonline.com |

| HOMO/LUMO Energies | Indicate electron-donating/accepting ability and chemical reactivity. | Predicts sites of reaction and molecular stability. |

| Molecular Electrostatic Potential (ESP) | Maps electron-rich and electron-poor regions. | Identifies likely sites for hydrogen bonding and electrostatic interactions. tandfonline.comnih.gov |

| Reaction Pathway Energetics | Calculates activation energies for chemical reactions. | Investigates metabolic pathways or mechanisms of covalent inhibition. |

Molecular Dynamics Simulations to Understand Dynamic Behavior

While molecular docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. youtube.comyoutube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the conformational flexibility of both the ligand and the protein. youtube.com

MD simulations are used to assess the stability of a docked pose. mdpi.com A ligand that remains stably bound in its predicted orientation throughout a simulation (often lasting hundreds of nanoseconds) is more likely to be a true binder. These simulations can reveal subtle conformational changes in the protein upon ligand binding and identify key water molecules that may mediate interactions.

For quinoline (B57606) and hexahydroquinoline derivatives, MD simulations have been used to validate docking results and to study the dynamic stability of the ligand-protein complex. mdpi.comresearchgate.net Parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of individual residues are analyzed. A stable RMSD over time suggests the complex has reached equilibrium, while RMSF analysis can highlight flexible regions of the protein that are important for binding. mdpi.com

Cheminformatics and QSAR Studies for Predictive Model Development

Cheminformatics applies computational methods to manage and analyze chemical data. A key application in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

To build a QSAR model, numerical descriptors representing various physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) are calculated for each molecule. Statistical methods are then used to create an equation that predicts activity based on these descriptors. For quinoline-based scaffolds, QSAR models have been developed for various activities, including anticancer and antimalarial effects. nih.govmdpi.com

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been applied to tetrahydroquinoline derivatives. mdpi.com These models generate contour maps that visualize how changes in steric (shape) and electrostatic fields around the molecule impact its biological activity. These maps provide intuitive guidance for designing new derivatives with improved potency. Successful QSAR models for hexahydroquinoline analogs targeting multidrug resistance have also been reported, demonstrating the utility of this approach in predictive model development. nih.gov

| Scaffold | Target/Activity | Model Type | Key Statistical Metrics | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline Derivatives | LSD1 Inhibition | CoMFA / CoMSIA | q2 = 0.778, R2pred = 0.709 (CoMFA) | mdpi.com |

| 7-Substituted-4-Aminoquinolines | Antimalarial | 2D-QSAR | Q2 = 0.540, R2ncv = 0.881 | nih.gov |

| 5-Oxo-Hexahydroquinolines | MDR Reversal | QSAR | Model developed to correlate structure with P-gp inhibition. | nih.gov |

Applications of 1,2,4a,5,6,8a Hexahydroquinolin 8 Amine As a Building Block and Scaffold in Advanced Organic Synthesis

Role in the Synthesis of Complex Heterocyclic Systems

A thorough search of synthetic chemistry literature reveals no specific examples or methodologies where 1,2,4A,5,6,8a-hexahydroquinolin-8-amine has been utilized as a building block for the construction of more complex heterocyclic systems. While the broader class of aminoquinolines and their derivatives are known to be versatile precursors for annulation and condensation reactions to form polycyclic heterocyclic structures, the specific stereoisomer this compound is not documented in this context. There are no available research findings that describe its reactivity or utility in forming fused or spirocyclic heterocyclic frameworks.

Utility as a Chiral Auxiliary or Ligand in Catalysis

In the realm of asymmetric catalysis, chiral amines are frequently employed as auxiliaries to control the stereochemical outcome of a reaction or as ligands for transition metals. Despite the inherent chirality and the presence of a coordinating amine group in this compound, there is no published research that documents its use as a chiral auxiliary or as a ligand in any form of catalysis. Investigations into its efficacy in asymmetric induction, its coordination chemistry with various metals, or its performance in catalytic reactions have not been reported in the available scientific literature.

Development of Chemical Probes and Tools for Biological Research

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. The development of such probes often involves the functionalization of a core scaffold to incorporate reporter tags, reactive groups, or moieties that modulate biological activity. A comprehensive search has found no instances of this compound being used as the central scaffold for the design or synthesis of chemical probes or other tools for biological research. Its potential as a pharmacophore or as a platform for creating targeted biological tools remains unexplored in the public domain.

Contribution to the Synthesis of Natural Product Analogs

The synthesis of natural product analogs is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. While saturated heterocyclic systems are common motifs in natural products, there is no evidence in the scientific literature of this compound being used as a key intermediate or building block in the total synthesis or analog synthesis of any known natural products. Its structural features have not been identified as a relevant synthon for the construction of biologically active natural product derivatives.

Advanced Analytical Techniques in the Research of 1,2,4a,5,6,8a Hexahydroquinolin 8 Amine Transformations and Interactions

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental to the structural characterization of 1,2,4A,5,6,8a-hexahydroquinolin-8-amine and its reaction products. Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are particularly crucial in providing detailed insights into its molecular architecture and transformations.

Advanced NMR Techniques for Stereochemistry and Connectivity:

Two-dimensional (2D) NMR spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the stereochemistry of the molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide a complete picture of the molecular framework.

COSY experiments establish proton-proton coupling networks, revealing which protons are adjacent to each other through bonds. This is critical for tracing the connectivity within the cyclohexane and piperidine rings of the hexahydroquinoline system.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

NOESY is particularly powerful for determining the stereochemistry. It detects through-space interactions between protons that are close in proximity, regardless of their bonding. For this compound, NOESY can elucidate the relative configuration of the stereocenters by observing correlations between axial and equatorial protons on the saturated rings.

A hypothetical table of expected 2D NMR correlations for a specific isomer of this compound is presented below to illustrate the application of these techniques.

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | Key HMBC Correlations (¹³C) | Key NOESY Correlations (¹H) |

| H-2 | H-3 | C-2 | C-4, C-8a | H-8a, H-3 |

| H-4a | H-4, H-5, H-8a | C-4a | C-3, C-5, C-8 | H-5, H-8 |

| H-8 | H-7 | C-8 | C-4a, C-6, C-8a | H-4a, H-7 |

High-Resolution Mass Spectrometry (HRMS) for Reaction Products:

HRMS is a powerful tool for determining the elemental composition of the parent compound and its reaction products with high accuracy. This technique provides exact mass measurements, which can be used to calculate the molecular formula. In the study of transformations of this compound, HRMS can be used to identify and confirm the structures of products from reactions such as acylation, alkylation, or oxidation.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For an amino-containing compound like this compound, characteristic fragmentation would involve the loss of the amino group or cleavage of the saturated rings. The fragmentation of aliphatic amines often proceeds via cleavage at the α-carbon-carbon bond.

| Technique | Application | Information Gained |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Structural elucidation and stereochemical analysis | Through-bond and through-space correlations, connectivity, relative configuration |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination of reaction products | Exact mass, elemental composition, fragmentation pathways |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule with multiple stereocenters like this compound, obtaining a single crystal suitable for X-ray diffraction would be invaluable.

The resulting crystal structure would unambiguously establish the relative and absolute stereochemistry of the chiral centers at positions 4a, 8, and 8a. This information is crucial for understanding its biological activity and for guiding stereoselective synthesis. Furthermore, the solid-state structure reveals intermolecular interactions such as hydrogen bonding, which can influence the compound's physical properties and crystal packing. While no public crystal structure data for this compound is currently available in the Cambridge Crystallographic Data Centre (CCDC), the technique remains the gold standard for such determinations.

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are essential for both the analysis and purification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a particularly versatile technique in this regard.

Preparative HPLC:

For the isolation and purification of reaction products, preparative HPLC is a powerful tool. It allows for the separation of components of a mixture on a larger scale than analytical HPLC, yielding pure compounds for further analysis or use. Both normal-phase and reversed-phase preparative HPLC can be employed, depending on the polarity of the compounds to be separated.

Chiral HPLC:

Given the chiral nature of this compound, chiral HPLC is critical for the separation of its enantiomers. This is essential for studying the properties of individual enantiomers, as they may exhibit different biological activities. Chiral separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A variety of CSPs are commercially available, with polysaccharide-based and macrocyclic antibiotic-based phases being particularly effective for the separation of a wide range of chiral compounds, including amines.

The following table summarizes typical chiral stationary phases and mobile phase conditions that could be employed for the separation of hexahydroquinoline derivatives.

| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application Notes |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with diethylamine | UV (e.g., 254 nm) | A versatile CSP for a wide range of chiral compounds. The amine additive helps to improve peak shape for basic analytes. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Methanol/Acetonitrile | UV (e.g., 254 nm) | Often shows complementary selectivity to the cellulose-based phase. |

| Teicoplanin-based CSP | Methanol/Acetic Acid/Triethylamine (B128534) | UV (e.g., 254 nm) | A macrocyclic antibiotic CSP that is effective for polar and ionizable compounds. |

Electrochemical Methods for Redox Properties

Electrochemical techniques, such as cyclic voltammetry, can provide insights into the redox properties of this compound. While the saturated hexahydroquinoline core is not readily redox-active, the amino group can potentially undergo oxidation.

Studies on the related aromatic compound, 8-aminoquinoline, have shown that its oxidation pathway is pH-dependent. nih.govacs.orgbohrium.com For this compound, the electrochemical behavior would be influenced by the electron-donating nature of the saturated ring system and the stereochemistry of the amino group. Cyclic voltammetry could be used to determine the oxidation potential of the compound, providing information about its susceptibility to oxidative metabolism and its potential to act as an antioxidant or pro-oxidant. Such studies are particularly relevant if the compound is being investigated for biological applications, as redox properties can be linked to both efficacy and toxicity. The electrochemical functionalization of saturated azaheterocycles is also an area of active research. nih.gov

Future research into the hexahydroquinoline scaffold, a significant heterocyclic system in medicinal chemistry, is poised to explore innovative methodologies for synthesis, diversification, and design. While specific research on the isomer this compound is limited, the broader class of hexahydroquinoline derivatives serves as a platform for emerging avenues in drug discovery and development. These future directions focus on enhancing efficiency, expanding chemical space, and employing computational power to create next-generation therapeutic agents.

Future Directions and Emerging Research Avenues for 1,2,4a,5,6,8a Hexahydroquinolin 8 Amine

The development of novel compounds based on the hexahydroquinoline framework is a dynamic area of chemical research. The inherent structural complexity and synthetic accessibility of this scaffold make it an attractive starting point for the discovery of new therapeutic agents. Future progress will likely be driven by the integration of cutting-edge technologies and methodologies, from automated synthesis to advanced computational modeling. These approaches aim to accelerate the discovery-to-development pipeline, enabling the rapid generation and evaluation of new molecular entities with enhanced potency and specificity.

Q & A

Q. What role does this compound play in asymmetric catalysis, and how do structural modifications enhance enantioselectivity?

- Methodological Answer : The saturated quinoline scaffold acts as a chiral ligand in Pd- or Rh-catalyzed asymmetric hydrogenation. Introducing electron-withdrawing groups (e.g., bromine) or bulky substituents improves enantiomeric excess (ee). Comparative studies with isoquinoline analogs highlight steric tuning for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.